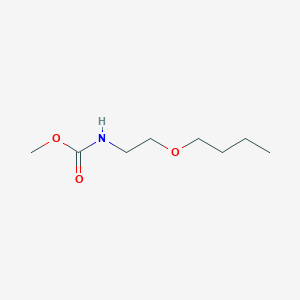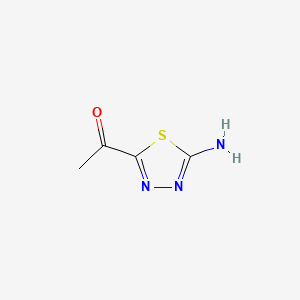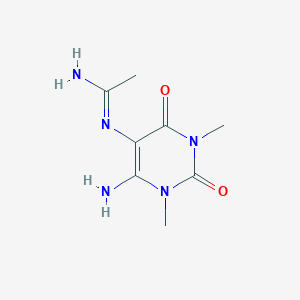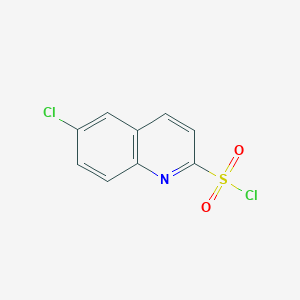
6-Chloroquinoline-2-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroquinoline-2-sulfonylchloride is an organic compound with the molecular formula C9H5Cl2NO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-2-sulfonylchloride typically involves the chlorination of quinoline derivatives. One common method is the Friedlander quinoline synthesis, which involves the acid or base-catalyzed condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds, followed by cyclodehydration . Benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) is often used as a selective chlorinating agent and an efficient generator of HCl for this process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Chloroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
科学的研究の応用
6-Chloroquinoline-2-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloroquinoline-2-sulfonylchloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules for research purposes .
類似化合物との比較
2-Chloroquinoline: Another chloro derivative of quinoline, used in similar applications but with different reactivity and properties.
8-Quinolinesulfonyl chloride: A related compound with a sulfonyl chloride group at a different position on the quinoline ring.
特性
分子式 |
C9H5Cl2NO2S |
|---|---|
分子量 |
262.11 g/mol |
IUPAC名 |
6-chloroquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-2-3-8-6(5-7)1-4-9(12-8)15(11,13)14/h1-5H |
InChIキー |
XFPQDPMMBOWZMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


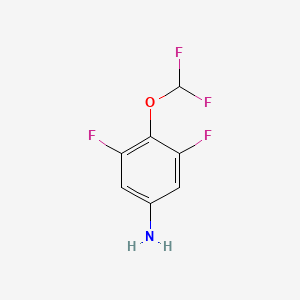

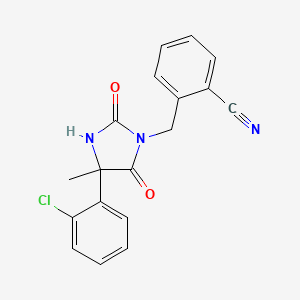
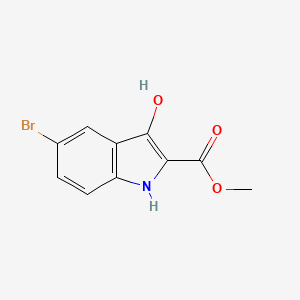
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
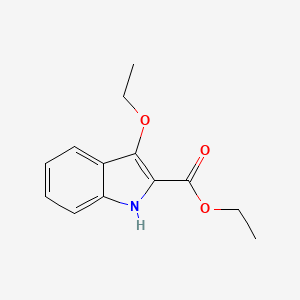
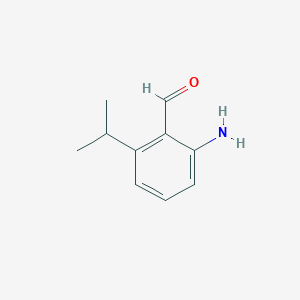
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
